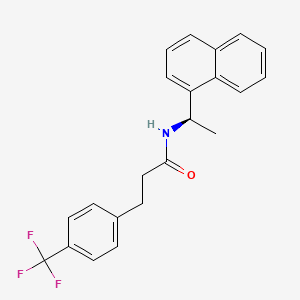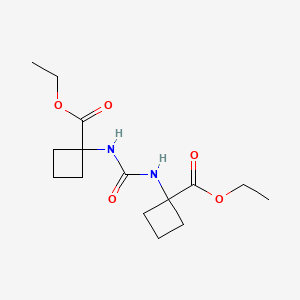![molecular formula C13H21Cl2N5 B8091123 N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (dihydrochloride)](/img/structure/B8091123.png)
N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (dihydrochloride) is an intriguing compound due to its unique structural features and significant applications in various scientific fields. This compound belongs to the class of heterocyclic compounds and is notable for its potential roles in medicinal chemistry, particularly in the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (dihydrochloride) involves several key steps:
Starting Materials: : The preparation begins with readily available starting materials such as pyrrolo[2,3-d]pyrimidine and 4-methylpiperidine.
Key Reactions: : The synthesis typically involves:
Alkylation reactions to introduce the methyl group.
Amine group functionalization to form the desired amine derivative.
Stereoselective synthesis to ensure the correct (3S,4S) configuration.
Reaction Conditions: : These reactions are often conducted under controlled temperatures and using specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Large-scale batch reactors for the synthesis steps.
Advanced purification techniques, such as chromatography, to isolate the pure compound.
Stringent quality control processes to ensure consistency and compliance with regulatory standards.
化学反应分析
N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (dihydrochloride) undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions may convert this compound into different reduced forms.
Substitution: : It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: : Common reagents used include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: : The major products from these reactions depend on the specific reagents and conditions used but typically include various functionalized derivatives of the original compound.
科学研究应用
N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (dihydrochloride) has a wide range of scientific research applications:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : Researchers use this compound to study biological processes at the molecular level.
Medicine: : It is investigated for its potential therapeutic effects in treating various diseases.
Industry: : This compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (dihydrochloride) exerts its effects involves:
Molecular Targets: : It interacts with specific enzymes or receptors in biological systems.
Pathways: : It affects various biochemical pathways, potentially leading to changes in cellular function.
相似化合物的比较
When compared to other similar compounds, N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (dihydrochloride) stands out due to:
Structural Uniqueness: : Its specific stereochemistry and functional groups.
Reactivity: : Unique reaction profiles and products compared to other heterocyclic compounds.
Applications: : Diverse applications in multiple scientific fields.
List of Similar Compounds
N-Methyl-N-(4-methylpiperidin-3-yl)-6H-pyrrolo[2,3-d]pyrimidin-4-amine
N-Ethyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
属性
IUPAC Name |
N-methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H/t9-,11+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSODOXNLLQKTEM-NAUXGDFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@H]1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
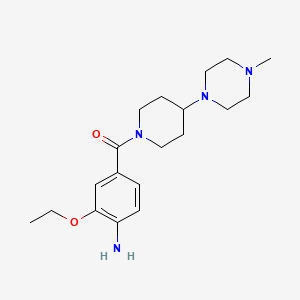
![2-chloro-11-cyclopentyl-5-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B8091051.png)
![1-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]-3-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]urea](/img/structure/B8091056.png)
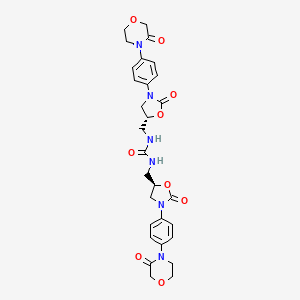
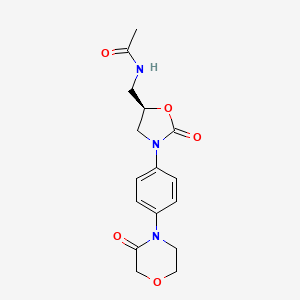

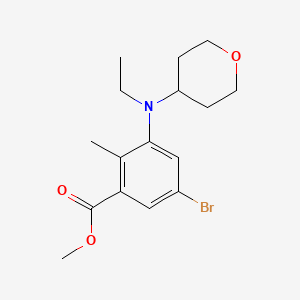
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6R)-](/img/structure/B8091090.png)
![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2S,3S)-2,3-dihydroxysuccinate](/img/structure/B8091097.png)

